6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one
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Overview
Description
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 6-chloroquinazolin-4-one.
Condensation Reaction: The primary step involves the condensation of 2-fluorobenzylamine with 6-chloroquinazolin-4-one under controlled conditions, often using a suitable solvent and catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(3H)-one: A closely related compound with similar structural features.
3-(2-Fluorobenzyl)quinazolin-4(3H)-one: Another analog with a different substitution pattern.
Uniqueness
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluorobenzyl groups, which can influence its chemical reactivity and biological activity.
Biological Activity
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. Quinazolines are known for their ability to interact with various biological targets, making them significant in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Mechanism of Action : The electron-withdrawing groups such as chlorine and fluorine enhance the binding affinity to EGFR, promoting antiproliferative activity against cancer cells .
- Case Studies : Research indicates that compounds with similar structures exhibit potent activity against breast, lung, and prostate cancers. For instance, a study demonstrated that quinazoline derivatives could inhibit cell proliferation in cancer cell lines with IC50 values ranging from 0.1 to 1.5 µM .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains.
- Activity Spectrum : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL .
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties.
- Comparison with NSAIDs : In experimental models, this compound exhibited anti-inflammatory effects comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Research Findings : Studies have shown a significant reduction in inflammation markers in treated animal models, suggesting potential therapeutic applications in chronic inflammatory conditions .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines.
- Cell Lines Tested : Research has highlighted its cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : The compound exhibited IC50 values indicating significant cytotoxic activity, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .
Summary of Biological Activities
Properties
CAS No. |
302913-38-8 |
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Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
6-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
BTNAEOBYQDDYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F |
Origin of Product |
United States |
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